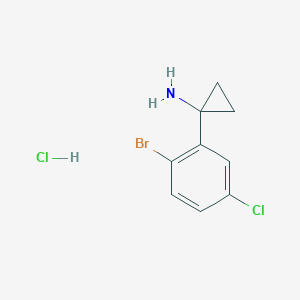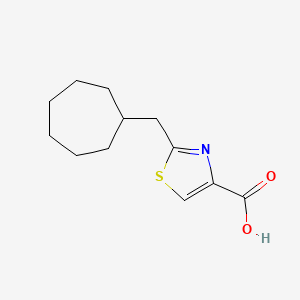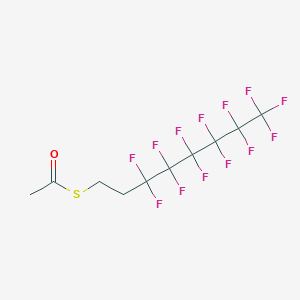
1,1-Dideuteriobut-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dideuteriobut-3-en-1-ol is a deuterated analog of but-3-en-1-ol, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dideuteriobut-3-en-1-ol can be synthesized through several methods. One common approach involves the deuteration of but-3-en-1-ol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Another method involves the use of deuterated reagents in the synthesis of but-3-en-1-ol. For example, starting from deuterated acetylene (C2D2), one can perform a series of reactions including hydroboration-oxidation to obtain this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of deuterium and the specialized equipment required for handling deuterium gas. advancements in deuterium exchange technology and the increasing demand for deuterated compounds in research may lead to more efficient industrial production methods in the future.
化学反応の分析
Types of Reactions
1,1-Dideuteriobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 1,1-dideuteriobutan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or acetic anhydride (Ac2O) for esterification are commonly used.
Major Products
Oxidation: 1,1-Dideuteriobut-3-en-1-al (aldehyde) or 1,1-dideuteriobutanoic acid (carboxylic acid).
Reduction: 1,1-Dideuteriobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1-Dideuteriobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials and as a standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of 1,1-dideuteriobut-3-en-1-ol involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing valuable information in mechanistic studies.
類似化合物との比較
Similar Compounds
But-3-en-1-ol: The non-deuterated analog, which has similar chemical properties but different isotopic composition.
1,1-Dideuteriobutan-1-ol: A fully saturated analog with deuterium atoms at the first carbon position.
1,1,1-Trideuteriobut-3-en-1-ol: A compound with three deuterium atoms, providing further insights into isotopic effects.
Uniqueness
1,1-Dideuteriobut-3-en-1-ol is unique due to its specific isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications.
特性
分子式 |
C4H8O |
|---|---|
分子量 |
74.12 g/mol |
IUPAC名 |
1,1-dideuteriobut-3-en-1-ol |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/i4D2 |
InChIキー |
ZSPTYLOMNJNZNG-APZFVMQVSA-N |
異性体SMILES |
[2H]C([2H])(CC=C)O |
正規SMILES |
C=CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
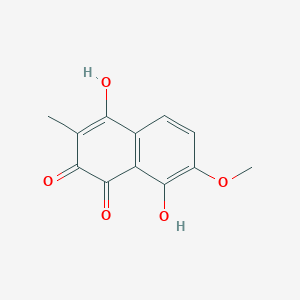
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
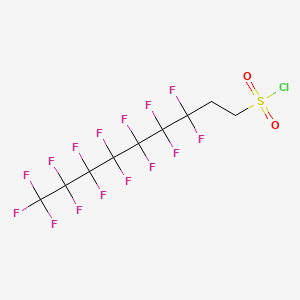
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
